N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Overview
Description
N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be easily removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids such as 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid and 3-((tert-Butoxycarbonyl)amino)propanoic acid . These compounds also feature the Boc protecting group, but differ in their core structures. The uniqueness of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid lies in its tetrahydronaphthalene core, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDICICLPVPLNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669947 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903094-83-7 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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